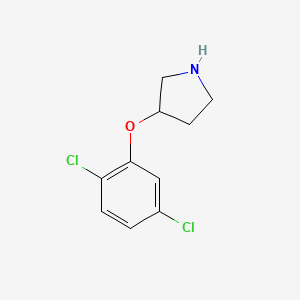

3-(2,5-Dichlorophenoxy)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

946681-69-2 |

|---|---|

Molecular Formula |

C10H11Cl2NO |

Molecular Weight |

232.10 g/mol |

IUPAC Name |

3-(2,5-dichlorophenoxy)pyrrolidine |

InChI |

InChI=1S/C10H11Cl2NO/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 |

InChI Key |

OUXHUSFDHKWOIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Dichlorophenoxypyrrolidine Derivatives

Impact of Pyrrolidine (B122466) Ring Stereochemistry on Biological Activity Profiles

The stereochemistry of the pyrrolidine ring is a crucial determinant of the biological activity of 3-phenoxypyrrolidine (B3389589) derivatives. The spatial arrangement of the phenoxy group at the C3 position of the pyrrolidine ring significantly influences the compound's ability to bind to its biological target. Although specific data for the (R) and (S) enantiomers of 3-(2,5-Dichlorophenoxy)pyrrolidine are not widely available in public literature, SAR studies on analogous chiral heterocyclic ring-constrained norepinephrine (B1679862) reuptake inhibitors provide valuable insights. nih.gov

In many classes of neurologically active compounds, including those with a pyrrolidine scaffold, the different stereoisomers can exhibit markedly different biological profiles due to their differential binding modes to enantioselective proteins. The synthesis of chiral pyrrolidine inhibitors is a key area of research to isolate the more active enantiomer. nih.gov For many norepinephrine reuptake inhibitors, one enantiomer often displays significantly higher potency than the other.

Table 1: Hypothetical Comparative Activity of Pyrrolidine Enantiomers This table is illustrative and based on general principles of stereochemistry in pharmacology, as specific data for this compound is not readily available.

| Enantiomer | Relative Potency (Hypothetical) | Rationale |

|---|---|---|

| (R)-3-(2,5-Dichlorophenoxy)pyrrolidine | Higher | Optimal spatial orientation of the dichlorophenoxy group for interaction with the binding site on the norepinephrine transporter. |

| (S)-3-(2,5-Dichlorophenoxy)pyrrolidine | Lower | Sub-optimal spatial orientation, leading to weaker binding affinity. |

Influence of Dichlorophenyl Substitution Patterns on Molecular Interactions

The substitution pattern on the phenyl ring is a critical factor in determining the potency and selectivity of phenoxy-pyrrolidine derivatives as monoamine transporter inhibitors. While specific comparative data for all dichlorophenyl isomers of 3-phenoxypyrrolidine is limited, studies on related compounds, such as 3-phenyl-1-indanamines, have shown that the position of halogen substituents on the aromatic ring significantly impacts affinity for monoamine transporters. For instance, 3',4'-dichloro substitution in that series resulted in high affinity for dopamine (B1211576), norepinephrine, and serotonin (B10506) uptake sites. nih.gov

Table 2: Influence of Dichlorophenyl Substitution on Norepinephrine Transporter (NET) Inhibition (Illustrative Data for Analogous Compounds) This table presents hypothetical data based on SAR trends observed in related monoamine reuptake inhibitors.

| Substitution Pattern | NET IC50 (nM) - Hypothetical | Key Interactions |

|---|---|---|

| 2,5-Dichloro | Potent | Favorable steric and electronic interactions within the NET binding site. |

| 3,4-Dichloro | Potent | Strong hydrophobic and potential hydrogen bonding interactions. |

| 2,4-Dichloro | Moderate | Altered steric profile may lead to slightly reduced affinity compared to 2,5- or 3,4-isomers. |

| 3,5-Dichloro | Variable | Symmetrical substitution may impact binding orientation. |

Contributions of N-Substituents and Side Chains to Compound Potency and Selectivity

The nitrogen atom of the pyrrolidine ring is a key site for chemical modification, and the nature of the N-substituent plays a pivotal role in modulating the potency and selectivity of these compounds. In many classes of monoamine reuptake inhibitors, the basic nitrogen is essential for binding to the transporters.

Studies on related 3-amino-pyrrolidine derivatives have shown that N-alkylation and N-arylation can significantly impact biological activity. For example, N-methylation in some series can either enhance or decrease potency depending on the rest of the molecular scaffold. The introduction of larger substituents, such as a benzyl (B1604629) group, can introduce additional binding interactions, potentially increasing affinity. However, excessively bulky substituents may lead to steric hindrance and a decrease in activity. The optimal size and nature of the N-substituent are crucial for achieving high potency and selectivity.

Table 3: Effect of N-Substituents on the Potency of Phenoxypyrrolidine Analogs (Illustrative) This table is a hypothetical representation based on general SAR principles for monoamine reuptake inhibitors.

| N-Substituent | NET IC50 (nM) - Hypothetical | Rationale |

|---|---|---|

| -H (unsubstituted) | Baseline | Primary amine interaction with the transporter. |

| -CH3 (Methyl) | Potentially Increased | Small alkyl group may enhance hydrophobic interactions without causing steric clash. |

| -CH2Ph (Benzyl) | Potentially Increased or Decreased | The benzyl group can provide additional pi-stacking interactions but may also introduce steric hindrance depending on the binding pocket topography. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxypyrrolidine Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For phenoxypyrrolidine frameworks, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are employed to understand the spatial requirements for potent inhibition of monoamine transporters.

CoMFA models generate 3D contour maps that visualize the regions around the aligned molecules where steric and electrostatic fields are favorable or unfavorable for activity. These models have been successfully applied to various series of norepinephrine and serotonin reuptake inhibitors, providing valuable insights for the design of new analogs. For instance, in studies of related inhibitors, steric fields have often been found to dominate the contribution to activity, highlighting the importance of the shape and size of the molecule for effective binding. wikipedia.org The models can help rationalize the potency of inhibitors and the observed selectivity for the norepinephrine transporter over the serotonin transporter. wikipedia.org

Table 4: Key Parameters in a Typical 3D-QSAR (CoMFA) Model for NET Inhibitors This table represents typical parameters and their significance in CoMFA studies.

| Parameter | Description | Significance in Phenoxypyrrolidine SAR |

|---|---|---|

| q² (Cross-validated r²) | A measure of the predictive ability of the model. | A high q² value indicates a robust model that can accurately predict the activity of new compounds. |

| r² (Non-cross-validated r²) | A measure of the correlation between the predicted and actual activity of the training set. | A high r² value indicates a good fit of the model to the training data. |

| Steric Field Contours | Green contours indicate regions where bulky groups enhance activity; yellow contours indicate regions where bulky groups decrease activity. | Provides guidance on the optimal size and shape of substituents on the phenoxy and pyrrolidine rings. |

| Electrostatic Field Contours | Blue contours indicate regions where positive charges enhance activity; red contours indicate regions where negative charges enhance activity. | Highlights the importance of electron-donating or electron-withdrawing groups at specific positions for optimal electrostatic interactions. |

Comparative SAR Analysis with Other Related Phenoxypyrrolidine and Phenoxyalkylamine Scaffolds

The SAR of this compound can be further understood by comparing it with other related scaffolds, such as 3-phenoxy-3-phenylpyrrolidines and open-chain phenoxyalkylamines like atomoxetine (B1665822).

3-Phenoxy-3-phenylpyrrolidines: The introduction of a second phenyl group at the 3-position of the pyrrolidine ring, as seen in 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, can lead to potent and balanced norepinephrine and serotonin reuptake inhibitors. nih.gov This additional phenyl ring can engage in further aromatic interactions within the transporter binding sites, potentially increasing potency and modulating selectivity.

Phenoxyalkylamines (e.g., Atomoxetine): Atomoxetine, a selective norepinephrine reuptake inhibitor, is a phenoxypropylamine. The pyrrolidine ring in this compound can be viewed as a constrained analog of the alkylamine side chain in atomoxetine. This conformational restriction can lead to increased potency and selectivity by reducing the entropic penalty upon binding and presenting the key pharmacophoric elements in a more favorable orientation. The synthesis and SAR of chiral heterocyclic ring-constrained norepinephrine reuptake inhibitors have demonstrated that such compounds can compare favorably with atomoxetine in terms of potency. nih.gov

Table 5: Comparative SAR of Phenoxypyrrolidine and Related Scaffolds

| Scaffold | Key Structural Feature | Impact on SAR |

|---|---|---|

| This compound | Pyrrolidine ring constraining the side chain. | Potentially enhanced potency and selectivity due to conformational rigidity. |

| 3-(Phenoxy-phenyl-methyl)-pyrrolidine | Additional phenyl group at C3. | Potential for dual NET/SERT inhibition through additional aromatic interactions. nih.gov |

| Phenoxypropylamine (e.g., Atomoxetine) | Flexible alkylamine side chain. | Potent NET inhibition, but flexibility may allow for off-target interactions. |

Mechanistic and Molecular Interaction Studies Preclinical Focus

Serotonin (B10506) and Norepinephrine (B1679862) Transporter (SERT/NET) Modulatory Mechanisms

The 3-aryloxypyrrolidine scaffold is a core component of molecules designed to interact with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. wikipedia.orgwikipedia.org

Research into structurally related compounds provides insights into the potential binding affinities of 3-(2,5-Dichlorophenoxy)pyrrolidine for the serotonin transporter (SERT) and the norepinephrine transporter (NET). A study on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues revealed that compounds within this class can act as potent and balanced inhibitors of both SERT and NET. nih.govebi.ac.ukresearchgate.net This suggests that the 3-aryloxypyrrolidine moiety is a key pharmacophore for interaction with these transporters.

For instance, certain analogues have demonstrated the ability to bind to both transporters with high affinity, indicating a dual-inhibitor profile. nih.govebi.ac.uk The specific substitution pattern on the phenoxy ring, such as the dichloro- substitution in this compound, would be expected to significantly influence the binding affinity and the balance of activity between SERT and NET. However, without direct experimental data for this specific compound, precise binding affinities remain speculative.

Table 1: Representative Binding Affinities of Related 3-Aryloxypyrrolidine Analogs

| Compound/Analog | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | Source |

| Analog Series A | Data Not Publicly Available | Data Not Publicly Available | nih.gov |

| Analog Series B | Data Not Publicly Available | Data Not Publicly Available | nih.gov |

Note: Specific Ki values for a broad range of 3-aryloxypyrrolidine analogs are often proprietary or not widely published. The table illustrates the type of data required for a full assessment.

The primary mechanism by which 3-aryloxypyrrolidine derivatives are thought to exert their effects on the serotonergic and noradrenergic systems is through the inhibition of neurotransmitter reuptake. nih.govebi.ac.ukresearchgate.net By binding to SERT and NET, these compounds block the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

Investigation of Serotonin Receptor Subtype (e.g., 5-HT1D, 5-HT1B, 5-HT6) Interactions

Beyond transporters, pyrrolidine-containing compounds have also been explored for their interactions with various serotonin receptor subtypes. nih.govacs.orgnih.gov

Studies on other pyrrolidine (B122466) derivatives have shown significant binding and functional activity at serotonin receptors, including the 5-HT1D, 5-HT1B, and 5-HT6 subtypes. For example, a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles were identified as potent agonists for the human 5-HT1D receptor with high selectivity over the h5-HT1B receptor. nih.gov This highlights the potential for the pyrrolidine ring to serve as a scaffold for developing selective serotonin receptor ligands.

The affinity and selectivity of this compound for these receptors would depend on how the 2,5-dichlorophenoxy moiety fits into the binding pockets of the respective receptors. It is plausible that this compound could exhibit some degree of affinity for one or more of these subtypes.

Table 2: Representative Serotonin Receptor Binding Affinities of Related Pyrrolidine Derivatives

| Compound/Analog | 5-HT1D Affinity (Ki, nM) | 5-HT1B Affinity (Ki, nM) | 5-HT6 Affinity (Ki, nM) | Source |

| Indole-pyrrolidine Series | Nanomolar affinity | >100-fold lower than 5-HT1D | Data Not Available | nih.gov |

| Triazine-pyrrolidine Series | Data Not Available | Data Not Available | High affinity | mdpi.com |

Note: This table presents data from different series of pyrrolidine derivatives to illustrate the potential for this scaffold to interact with various serotonin receptor subtypes.

The interaction of a ligand with a G-protein coupled receptor, such as the 5-HT1D, 5-HT1B, or 5-HT6 receptors, initiates a cascade of intracellular signaling events. For instance, agonist binding to 5-HT1D receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). nih.gov

Should this compound act as an agonist at these receptors, it would be expected to modulate these downstream pathways. Conversely, if it were an antagonist, it would block the signaling initiated by the endogenous ligand, serotonin. The precise nature of this modulation would need to be determined through functional assays, such as measuring changes in second messenger levels (e.g., cAMP) or reporter gene activation in cells expressing the specific receptor subtypes.

Enzyme Inhibition Activities (e.g., Kinases, Aminoglycoside Acetyltransferases, Nitric Oxide Synthase)

The pyrrolidine scaffold has been incorporated into inhibitors of various enzymes.

While there is no direct evidence of this compound inhibiting kinases, the broader field of kinase inhibitor research has explored a vast chemical space. oncotarget.comyoutube.com Many kinase inhibitors are heterocyclic compounds, and it is conceivable that a pyrrolidine-based molecule could be designed to fit into the ATP-binding pocket of a specific kinase. However, without screening data, any potential kinase inhibitory activity of this compound remains speculative.

Interestingly, a different class of substituted pyrrolidine derivatives, specifically pyrrolidine pentamines, has been identified as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]. nih.govuky.edu This enzyme is responsible for bacterial resistance to aminoglycoside antibiotics. While the structure of this compound is significantly different from these pentamine derivatives, it demonstrates the versatility of the pyrrolidine scaffold in enzyme inhibition.

Some pyrrolidine derivatives have been investigated for their ability to inhibit nitric oxide synthase (NOS). nih.govnih.govresearchgate.net For example, certain pyrrolidine-2,3-dione (B1313883) derivatives have shown inhibitory activity against inducible nitric oxide synthase (iNOS). researchgate.net The mechanism of action often involves interaction with the enzyme's active site or co-factors. Whether the simpler this compound structure possesses any activity towards NOS isoforms would require direct enzymatic assays.

Identification and Validation of Molecular Targets in Cellular Systems

No published studies were found that identify or validate the specific molecular targets of this compound within cellular systems. Research that typically involves techniques such as affinity chromatography, proteomic profiling, or genetic screening to elucidate the binding partners of a novel compound has not been made public for this molecule. Therefore, there is no information available on its potential mechanism of action at the cellular level.

Enzymatic Assays for Activity and Inhibition Kinetics

There is no publicly accessible data from enzymatic assays detailing the activity or inhibition kinetics of this compound. Standard preclinical investigations would typically screen a compound against a panel of enzymes to determine its inhibitory or activating effects. The results of such assays, including key parameters like IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), are not available in the current body of scientific literature for this compound.

Modulation of Opioid Receptors (e.g., Kappa Opioid Receptor)

Receptor Agonism/Antagonism Characterization

No information is available regarding the interaction of this compound with any opioid receptors, including the kappa opioid receptor (KOR). Preclinical characterization would typically involve radioligand binding assays to determine the affinity of the compound for the receptor and functional assays to classify it as an agonist, antagonist, or allosteric modulator. These fundamental studies appear not to have been published.

Signaling Pathway Biased Agonism Investigations

Given the absence of primary data on its interaction with opioid receptors, there are consequently no investigations into potential signaling pathway biased agonism for this compound. Biased agonism studies, which explore whether a compound preferentially activates one intracellular signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment), are a more advanced stage of preclinical characterization that would follow initial receptor binding and functional screening, for which no data exists.

Preclinical Pharmacological Evaluation in Relevant Research Models

In Vitro Cell-Based Assays for Biological Activity and Efficacy

No studies reporting the use of functional assays in recombinant cell lines to investigate the activity of 3-(2,5-Dichlorophenoxy)pyrrolidine on specific protein targets were found.

There is no available research detailing the effects of this compound on cellular phenotypes such as proliferation or apoptosis.

Information regarding the in vitro cytotoxicity and impact on cell viability of this compound is not present in the accessible scientific literature.

In Vivo Efficacy Studies in Non-Human Organism Models

No in vivo studies utilizing animal models to assess the potential pain-modulating effects of this compound have been published.

There is a lack of research investigating the effects of this compound on neurocognitive function in animal models.

Preclinical Efficacy in Xenograft Tumor Models

There is no available information from preclinical studies to report on the efficacy of this compound in xenograft tumor models.

In Vivo Assays for Antimicrobial or Anti-Tuberculosis Activity

Detailed in vivo assays for the antimicrobial or anti-tuberculosis activity of this compound have not been reported in the searched scientific literature. While research on other pyrrolidine-containing compounds has shown promise in these areas, specific data for the titled compound is absent.

Pharmacodynamic Biomarker Analysis in Animal Studies

No studies detailing the analysis of pharmacodynamic biomarkers in animal models following administration of this compound were identified. This includes the assessment of molecular or cellular changes in response to the compound, which are crucial for understanding its mechanism of action and potential therapeutic effects.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be provided for the requested sections.

Computational and Theoretical Chemistry Applications in Phenoxypyrrolidine Research

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery and materials science for understanding how a ligand, such as 3-(2,5-Dichlorophenoxy)pyrrolidine, might interact with a biological target or receptor.

Elucidation of Binding Modes and Key Interaction Residues

Molecular docking simulations can elucidate the binding mode of this compound within a target's active site. By placing the ligand in various conformations and orientations within the binding pocket, the algorithm calculates the most energetically favorable binding pose. mdpi.com This process reveals crucial non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, between the ligand and specific amino acid residues of the target protein. nih.govmdpi.com For instance, in studies of similar pyrrolidine (B122466) derivatives, docking has identified key hydrogen bonds and hydrophobic contacts that are essential for binding. nih.govresearchgate.net In a hypothetical docking of this compound, the pyrrolidine nitrogen could act as a hydrogen bond acceptor, while the dichlorophenyl group could engage in hydrophobic and halogen-bonding interactions within a specific cavity of a target protein. nih.govmdpi.com The identification of these key interacting residues is fundamental for understanding the basis of molecular recognition. mdpi.com

Prediction of Binding Affinities and Ranking of Analogs

Beyond identifying the binding pose, molecular docking programs employ scoring functions to estimate the binding affinity (e.g., in kcal/mol) of the ligand-target complex. mdpi.comopenmedicinalchemistryjournal.com These scores, while approximate, are valuable for ranking a series of analogs in terms of their potential potency. mdpi.com For example, a virtual library of derivatives of this compound could be created by modifying substituents on the phenyl ring or the pyrrolidine moiety. Docking these analogs into the same target would generate a range of binding scores, allowing researchers to prioritize the synthesis of compounds predicted to have the highest affinity. nih.gov While experimental validation is essential, this in silico screening drastically narrows down the number of candidates for laboratory testing.

Interactive Table 1: Hypothetical Docking Scores for this compound Analogs

This table illustrates how molecular docking results could be presented to rank potential analogs based on their predicted binding affinity to a hypothetical target protein.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | This compound | -8.5 | Tyr123, Phe234, Ser98 |

| 2 | 3-(2-Chloro-5-fluorophenoxy)pyrrolidine | -8.2 | Tyr123, Phe234, Ser98 |

| 3 | 3-(2,5-Dimethoxyphenoxy)pyrrolidine | -7.9 | Tyr123, Met230, Ser98 |

| 4 | 3-(Phenoxy)pyrrolidine | -7.1 | Tyr123, Phe234 |

| 5 | 3-(2,5-Dichlorophenoxy)-1-methylpyrrolidine | -8.8 | Tyr123, Phe234, Ser98, Asp95 |

Advanced Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are pivotal in rational drug design, allowing for the prediction of activity for unsynthesized compounds. slideshare.netnih.gov

Development and Validation of 2D and 3D QSAR Models (e.g., CoMFA, CoMSIA)

For a series of phenoxypyrrolidine analogs, 2D-QSAR models can be developed using descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices. uran.ua However, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) often provide more detailed insights by considering the three-dimensional properties of the molecules. chemrevlett.comresearchgate.net

To build a 3D-QSAR model for this compound and its analogs, the compounds are first aligned based on a common substructure. chemrevlett.comnih.gov CoMFA then calculates steric and electrostatic fields around the molecules, while CoMSIA calculates similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.netresearchgate.net These field values are then correlated with the experimental biological activity using statistical methods like Partial Least Squares (PLS). nih.gov The resulting models are validated using techniques such as leave-one-out cross-validation (q²) and prediction of the activity of a test set of compounds not used in model generation (r²_pred). nih.govnih.gov

Predictive Modeling for Rational Design of Novel Derivatives

A validated QSAR model becomes a powerful predictive tool. scispace.com The graphical output of CoMFA and CoMSIA as 3D contour maps is particularly useful for rational drug design. researchgate.net These maps highlight regions in space where specific physicochemical properties are predicted to enhance or diminish biological activity. For example, a contour map might indicate that a bulky, electropositive substituent at a particular position on the phenoxy ring of this compound would increase its activity. Conversely, it might show that a sterically hindered group near the pyrrolidine ring is detrimental. researchgate.net This visual guidance allows medicinal chemists to design new derivatives with a higher probability of improved potency, thereby streamlining the drug discovery process. slideshare.netnih.gov

Interactive Table 2: Illustrative 3D-QSAR Model Statistics for a Phenoxypyrrolidine Series

This table presents typical statistical parameters used to evaluate the robustness and predictive power of CoMFA and CoMSIA models.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value | Predictive r² (Test Set) | Field Contributions (%) |

| CoMFA | 0.65 | 0.92 | 0.25 | 110.5 | 0.78 | Steric: 55, Electrostatic: 45 |

| CoMSIA | 0.68 | 0.94 | 0.21 | 125.8 | 0.81 | Steric: 30, Electrostatic: 25, Hydrophobic: 35, H-bond Acceptor: 10 |

Density Functional Theory (DFT) Calculations for Understanding Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It has become a standard tool in chemistry for studying reaction mechanisms, predicting spectroscopic properties, and calculating energetic properties of molecules like this compound. sumitomo-chem.co.jpfigshare.com

By applying DFT, researchers can model the entire energy profile of a potential chemical reaction involving this compound. This includes calculating the geometries and energies of reactants, transition states, intermediates, and products. researchgate.netresearchgate.net For example, if one were to synthesize a derivative by N-alkylation of the pyrrolidine ring, DFT could be used to compare different reaction pathways, determine the activation energy barriers for each step, and predict the most likely reaction mechanism. bath.ac.uk This insight is invaluable for optimizing reaction conditions such as temperature, solvent, and catalyst choice. Furthermore, DFT can rationalize observed regioselectivity or stereoselectivity in reactions by comparing the energies of different possible transition states. figshare.com Such computational studies provide a molecular-level understanding that complements experimental findings and guides future synthetic efforts. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the conformational landscape and binding dynamics of small molecules. nih.gov For this compound, MD simulations can provide a detailed understanding of its structural flexibility and how it interacts with biological targets at an atomic level.

Conformational Analysis: The pyrrolidine ring and the phenoxy group are connected by a flexible ether linkage, allowing the molecule to adopt various conformations. Understanding the preferred conformations in different environments (e.g., in aqueous solution versus a protein binding pocket) is crucial for structure-activity relationship (SAR) studies. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformers. researchgate.net A conformational analysis of related N-substituted pyrrolidines has demonstrated the utility of computational methods in elucidating their dynamic behavior. researchgate.net

Binding Dynamics: When a ligand binds to a protein, the complex is not static. MD simulations can model the dynamic process of binding, revealing the key intermolecular interactions that stabilize the complex. nih.gov For this compound, simulations could elucidate the specific hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with amino acid residues in a target protein's active site. The stability of these interactions over time can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. mdpi.com

A hypothetical MD simulation study of this compound bound to a target kinase could involve the following steps and yield results as summarized in the table below. The system would be solvated in a water box with physiological ion concentrations and simulated for a duration sufficient to observe stable binding, often in the range of nanoseconds to microseconds. mdpi.com

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound-Kinase Complex

| Parameter | Value/Description |

| Software | GROMACS, AMBER |

| Force Field | OPLS-AA, CHARMM36 |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 310 K |

| Pressure | 1 bar |

| Ligand RMSD | Average of 1.5 Å (indicating stability within the binding pocket) |

| Protein Backbone RMSD | Average of 2.0 Å (indicating overall protein stability) |

| Key Interacting Residues | Leu83, Val91, Phe148, Cys150 |

| Dominant Interactions | Hydrophobic interactions with the dichlorophenyl ring, hydrogen bond between the pyrrolidine nitrogen and a backbone carbonyl |

The insights gained from such simulations are invaluable for optimizing the lead compound to enhance its binding affinity and selectivity.

Conclusion and Future Research Directions

Synthesis of Key Academic Discoveries and Contributions Related to 3-(2,5-Dichlorophenoxy)pyrrolidine

While direct academic contributions concerning this compound are limited, the broader family of pyrrolidine (B122466) derivatives has been the subject of intensive investigation, yielding significant scientific insights. Research has consistently demonstrated the versatility of the pyrrolidine scaffold in targeting a wide array of biological systems.

Key discoveries in related analogs provide a foundational context:

Central Nervous System (CNS) Activity: A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and identified as potent ligands for the 5-HT1A receptor and the serotonin (B10506) transporter (SERT). Certain analogs in this class displayed properties characteristic of 5-HT1A receptor agonists, highlighting the potential of the pyrrolidine core in the development of agents for CNS disorders like depression.

Anticancer and Cytotoxic Potential: The pyrrolidine moiety is a key component in compounds designed for oncology research. For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown notable cytotoxic effects against cancer cell lines such as MCF7 and HT29. One promising compound from this class, S2, was found to induce cell cycle arrest and was supported by the inhibition of the anti-apoptotic protein Bcl-2. Further studies on other pyrrolidine derivatives, like SS13, have shown they can induce oxidative stress and autophagy-mediated cell death in colorectal cancer cells.

Anti-inflammatory Properties: Researchers have designed and synthesized N-substituted pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents. Certain compounds demonstrated selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, a desirable profile for anti-inflammatory drugs. The structural relatives, 2,4-Dichlorophenoxyacetic acid derivatives, have also been investigated as potential COX-2 inhibitors.

Antiviral and Other Activities: The pyrrolidine scaffold has been incorporated into nucleoside analogs to explore antiviral therapies, although some initial studies reported limited biological activity, potentially due to poor cellular uptake. Other research has focused on pyrrolidine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.

The table below summarizes the biological activities observed in various researched pyrrolidine derivatives, which informs the potential research directions for this compound.

| Derivative Class | Biological Activity Investigated | Key Target(s) / Finding(s) |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Antidepressant | Potent ligands for 5-HT1A receptor and SERT. |

| Pyrazoline-substituted pyrrolidine-2,5-diones | Anticancer | Cytotoxicity in MCF7 & HT29 cells; inhibition of Bcl-2. |

| Pyrrolidine SS13 | Anticancer | Induces autophagy-mediated cell death in colorectal cancer. |

| N-substituted pyrrolidine-2,5-diones | Anti-inflammatory | Selective inhibition of COX-2 enzyme. |

| cis-2,5-dicyanopyrrolidines | Antidiabetic | Inhibition of Dipeptidyl peptidase IV (DPP-IV). |

| Pyrrolidine-functionalized nucleosides | Antiviral | Inhibition of viral reverse transcriptases. |

Identification of Unexplored Research Avenues and Methodological Challenges

The primary unexplored research avenue is the comprehensive biological characterization of This compound itself. The scientific literature, while rich with data on analogous structures, lacks specific studies on its synthesis, physicochemical properties, and biological activity.

Unexplored Research Avenues:

Systematic Biological Screening: The compound has not been systematically screened against a broad panel of biological targets. Based on the activities of its analogs, priority target classes would include G-protein coupled receptors (GPCRs) in the CNS, enzymes involved in inflammation (like COX and lipoxygenases), and cancer-related kinases.

Stereochemistry and Activity: The pyrrolidine ring in this compound contains a chiral center at the 3-position. A critical unexplored area is the synthesis of the individual (R)- and (S)-enantiomers and the evaluation of their respective biological activities. The spatial orientation of substituents on the pyrrolidine ring is known to be crucial for differential binding to biological targets.

Structure-Activity Relationship (SAR) Studies: There is no established SAR for the 3-phenoxy-pyrrolidine series with dichlorophenyl substitution. A systematic exploration of the substitution pattern on the phenyl ring (e.g., moving the chloro atoms to other positions or replacing them with other halogens) would be a valuable research endeavor.

Methodological Challenges:

Stereoselective Synthesis: A significant methodological challenge is the development of a robust and efficient stereoselective synthesis to obtain the pure enantiomers of this compound. This is essential for distinguishing the biological activity of each stereoisomer and for developing potent and selective chemical probes.

Target Deconvolution: Should the compound show a specific phenotypic effect in cell-based assays, identifying its direct molecular target(s) would be a major challenge. Modern chemical proteomics and thermal shift assay approaches would be required to deconvolve its mechanism of action.

Development of Specific Assays: To evaluate it as a chemical probe, specific and sensitive biochemical and cell-based assays must be developed for its potential targets. The lack of known targets for this specific molecule makes initial assay selection a significant hurdle.

Outlook for the Development of this compound and its Analogs as Chemical Probes for Biological Systems

The future for This compound and its analogs as chemical probes is promising, albeit contingent on overcoming the aforementioned challenges. A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific target. The development of this compound into such a tool would hinge on its potential selectivity and potency.

The outlook can be summarized in three key areas:

Probes for Neurobiology: Given the demonstrated activity of pyrrolidine derivatives at serotonin receptors and transporters, this compound and its analogs could be developed into selective chemical probes to study the neurobiology of the serotonergic system or other CNS targets. The dichlorophenoxy moiety could confer unique selectivity and pharmacokinetic properties compared to existing probes.

Probes for Inflammation and Cancer Biology: Drawing from the anti-inflammatory and anticancer activities of related scaffolds, this compound could serve as a starting point for developing probes to investigate specific enzymes or pathways in inflammation and oncology. For example, if it shows selectivity for a particular kinase or enzyme subtype, it could be optimized into a high-affinity probe to study that protein's function in disease models.

Scaffold for Fragment-Based Drug Discovery: The this compound structure itself can be viewed as a valuable fragment or scaffold. It combines the three-dimensional character of the pyrrolidine ring with the well-known dichlorophenoxy pharmacophore. This scaffold could be used in fragment-based screening campaigns against a multitude of protein targets, providing starting points for the development of entirely new classes of biological probes and therapeutic leads.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for 3-(2,5-Dichlorophenoxy)pyrrolidine?

- Methodology : The compound is synthesized via nucleophilic substitution. React 2,5-dichlorophenol with pyrrolidine in the presence of a base (e.g., NaOH) to facilitate ether bond formation. Subsequent treatment with HCl yields the hydrochloride salt. Purification involves recrystallization or column chromatography, with yields optimized by controlling reaction temperature (80–100°C) and solvent polarity (e.g., THF or DMF) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : Use H/C NMR to verify the pyrrolidine ring and dichlorophenoxy group. Key signals include pyrrolidine protons at δ 2.5–3.5 ppm and aromatic protons at δ 6.8–7.2 ppm.

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

- Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 276.0294 for CHClNO) .

Q. What are the primary biological activities reported for this compound?

- Key Findings :

- Antimicrobial Activity : Inhibits Staphylococcus aureus (MIC = 12.5 µM) and Escherichia coli (MIC = 25 µM) via membrane disruption, as shown in disk diffusion assays .

- Anticancer Potential : Induces apoptosis in breast cancer cell lines (MDA-MB-231, IC = 20 µM) by activating caspase-3/7 pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodology :

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and byproduct formation.

- Catalyst Selection : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Kinetic Analysis : Use in-situ FTIR or LC-MS to monitor reaction progress and identify intermediates .

Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection)?

- Methodology :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify threshold effects.

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific interactions.

- Structural Analog Comparison : Compare with 3-(2,3-Dichlorophenoxy)pyrrolidine () to isolate substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Design Framework :

- Phenyl Ring Modifications : Replace Cl with F, CH, or CF to assess electronic effects on bioactivity.

- Pyrrolidine Alterations : Introduce sp-hybridized N-substituents (e.g., methyl, acetyl) to probe steric influences.

- Example Data :

| Substituent | Activity (IC, µM) | Mechanism |

|---|---|---|

| 2,5-Cl (Target) | 20 (MDA-MB-231) | Apoptosis |

| 2,3-Cl (Analog) | 15 (IGR39 Melanoma) | Cell cycle arrest |

Q. What in vitro models are suitable for studying its neuroprotective effects?

- Methodology :

- Primary Neuronal Cultures : Test against oxidative stress (HO-induced) and measure viability via MTT assay.

- Acetylcholinesterase (AChE) Inhibition : Use Ellman’s assay to quantify IC values, comparing to donepezil as a control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.